ethyl 6-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole family, which is a class of aromatic heterocyclic compounds.
- Indole derivatives have diverse biological activities and are found in many synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
- Our compound features a fused [1,2,4]triazino[5,6-b]indole core, which contributes to its unique structure.
Preparation Methods
- Synthetic routes for this compound involve several steps. One approach starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by methanesulfonic acid (MsOH) under reflux in methanol. This yields the tricyclic indole structure .
- Industrial production methods may vary, but researchers typically optimize these routes for scalability and efficiency.
Chemical Reactions Analysis
- Our compound can undergo various reactions due to its indole scaffold. Some common types include:
Electrophilic substitution: Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization.
Functional group transformations: These reactions modify specific functional groups on the indole ring.
- Common reagents include Lewis acids, strong bases, and oxidizing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers explore indole derivatives for their diverse properties, including drug development and materials science.
Biology: Indole compounds play roles in plant hormones (e.g., indole-3-acetic acid) and microbial signaling.
Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Industry: Indole derivatives find applications in dyes, fragrances, and agrochemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds with this exact structure, we can compare it to other indole derivatives.
- For uniqueness, consider its fused triazino[5,6-b]indole core and the specific substituents.
Properties
Molecular Formula |
C30H30N6O3S2 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H30N6O3S2/c1-3-39-29(38)25-21-14-15-35(2)17-23(21)41-28(25)31-24(37)18-40-30-32-27-26(33-34-30)20-11-7-8-12-22(20)36(27)16-13-19-9-5-4-6-10-19/h4-12H,3,13-18H2,1-2H3,(H,31,37) |
InChI Key |
PNQWZSFIFVHOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
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